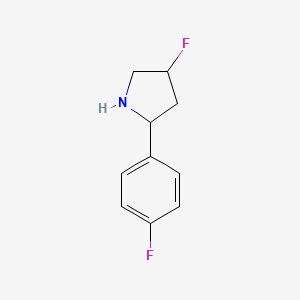
3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring, a methoxy group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-methoxy-2-methylpropylamine with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-2-methylpropylamine: Shares the methoxy and methylpropyl groups but lacks the oxirane and nitrile functionalities.
Propylene glycol methyl ether: Contains a methoxy group but differs in its overall structure and reactivity.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-(2-methoxy-2-methylpropyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C9H15NO2/c1-8(2,11-4)6-9(3)7(5-10)12-9/h7H,6H2,1-4H3 |
Clave InChI |
XZHJKJNRQWGTPT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C#N)CC(C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)
![({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13160844.png)
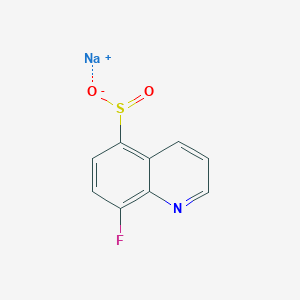
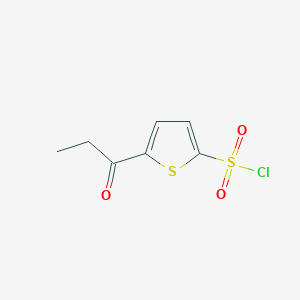
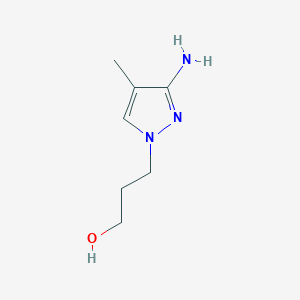
![2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13160865.png)

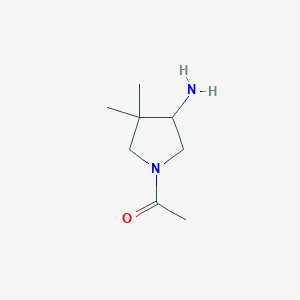
![2-[2,5-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13160887.png)
![3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine](/img/structure/B13160892.png)
